REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[N:10]([O-])=O.[Na+].N(O)=O.[F:17][B-:18]([F:21])([F:20])[F:19].[H+]>O>[F:17][B-:18]([F:21])([F:20])[F:19].[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]#[N:10])=[CH:5][CH:4]=1 |f:1.2,4.5,7.8|
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Name
|
|
Quantity
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30.75 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)N
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Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
3
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
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34 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
starch iodide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N(=O)O
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred for about 45 minutes at 0°-10° C.
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
fitted with mechanical stirring
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°-10° C
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled to 5°-10° C.
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Type
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ADDITION
|
Details
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was then added dropwise to the reaction mixture over 60 minutes
|
Duration
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60 min
|
Type
|
CUSTOM
|
Details
|
Any excess nitrous acid was destroyed
|
Type
|
ADDITION
|
Details
|
by adding a small amount (approx. 0.1 g.) of sulfamic acid
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed once with ice-cold water (about 30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product diazonium tetrafluoroborate was dried under vacuum at ambient temperature
|
Type
|
CUSTOM
|
Details
|
This could be purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in minimum amount of acetone
|
Type
|
CUSTOM
|
Details
|
precipitating with ether
|
Type
|
FILTRATION
|
Details
|
The final product was filtered
|
Type
|
WASH
|
Details
|
washed with ether (30 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
F[B-](F)(F)F.COC1=CC=C(C=C1)[N+]#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |